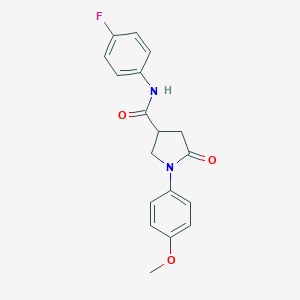
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as FMeO-PPP, is a potent and selective dopamine D3 receptor antagonist. It belongs to the class of pyrrolidine-carboxamide derivatives and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. It has been shown to selectively block the dopamine D3 receptor, which is implicated in the regulation of reward, motivation, and cognition. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been found to modulate the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which are involved in the pathophysiology of these disorders.
Mécanisme D'action
The mechanism of action of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the selective blockade of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking this receptor, N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reduces the release of dopamine in these pathways, which in turn decreases the rewarding effects of drugs of abuse, reduces impulsivity, and improves cognitive function. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also modulates the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been found to reduce the locomotor activity of rodents, decrease the self-administration of drugs of abuse, and improve cognitive function in various behavioral tests. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to modulate the activity of other neurotransmitter systems such as serotonin, glutamate, and GABA, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments. It is highly selective for the dopamine D3 receptor, which allows for the investigation of the specific role of this receptor in various neurological and psychiatric disorders. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has a high affinity for the dopamine D3 receptor, which allows for the use of lower doses and reduces the potential for off-target effects. However, N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has some limitations for lab experiments. It has a relatively short half-life in vivo, which may limit its duration of action and require frequent dosing. N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide also has poor solubility in water, which may limit its use in certain experimental paradigms.
Orientations Futures
There are several future directions for the research of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, addiction, and depression. Another direction is to explore its mechanism of action in more detail, particularly its modulation of other neurotransmitter systems such as serotonin, glutamate, and GABA. Additionally, the development of novel derivatives of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective and selective dopamine D3 receptor antagonists for the treatment of these disorders.
Méthodes De Synthèse
The synthesis of N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde with pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride and triethylamine to yield N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide as a white solid with a high purity and yield.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C18H17FN2O3 |
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17FN2O3/c1-24-16-8-6-15(7-9-16)21-11-12(10-17(21)22)18(23)20-14-4-2-13(19)3-5-14/h2-9,12H,10-11H2,1H3,(H,20,23) |
Clé InChI |
UNQDCXIOWJAGSM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F |
SMILES canonique |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-Methyl-5-oxazolo[4,5-b]pyridin-2-yl-phenyl)-propionamide](/img/structure/B278588.png)
![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B278594.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B278602.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-2-chloro-1H-benzimidazole](/img/structure/B278612.png)

![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)